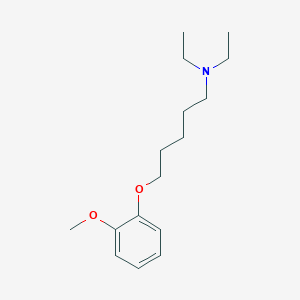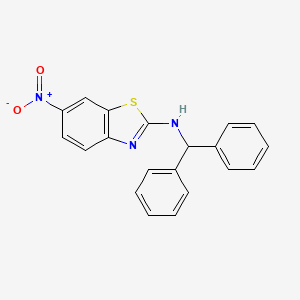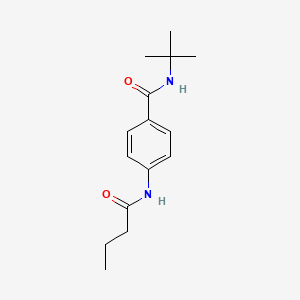![molecular formula C16H15ClN2O4S B4930461 N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as CPIMA, is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPIMA is a non-natural amino acid that has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. In
Mecanismo De Acción
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes, particularly proteases and kinases, which are involved in various biological processes. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the disruption of various biological pathways, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a variety of biochemical and physiological effects. Inhibition of proteases and kinases can lead to the disruption of various biological pathways, which can be beneficial in certain disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its ability to selectively inhibit enzymes, which can be beneficial in the development of targeted therapies. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have good stability and bioactivity, which makes it an attractive candidate for drug development. However, one limitation of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the research and development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine. One potential area of research is the development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine-based inhibitors for specific enzymes involved in disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be incorporated into peptide-based drugs to enhance their stability and bioactivity. Further research is also needed to explore the potential anti-inflammatory effects of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acid is attached to a solid support and the peptide chain is elongated step-by-step. In solution-phase synthesis, the amino acid is dissolved in a solvent and reacted with other reagents to form the peptide bond. Both methods have been successfully used to synthesize N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, with SPPS being the preferred method due to its efficiency and ease of purification.
Aplicaciones Científicas De Investigación
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors and peptide-based drugs. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used to develop inhibitors for various enzymes, including proteases and kinases, which are involved in various biological processes. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been incorporated into peptide-based drugs to enhance their stability and bioactivity.
Propiedades
IUPAC Name |
2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11(16(20)21)18-15(12-5-3-2-4-6-12)19-24(22,23)14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJYRBBPLOPBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)




![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)
![2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)